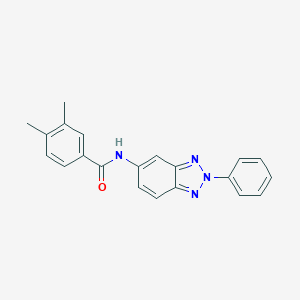![molecular formula C17H13N3O3S2 B278661 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine](/img/structure/B278661.png)
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzothiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the thiazole and benzothiazole rings with the methoxyphenyl group. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or benzothiazole derivatives.
Scientific Research Applications
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole and benzothiazole rings are crucial for its binding affinity and specificity. The methoxyphenyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine: Contains different substituents on the thiazole or benzothiazole rings.
Uniqueness
This compound is unique due to the presence of both thiazole and benzothiazole rings, along with the methoxyphenyl group and the 1,1-dioxide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-12-8-6-11(7-9-12)14-10-24-17(18-14)19-16-13-4-2-3-5-15(13)25(21,22)20-16/h2-10H,1H3,(H,18,19,20) |
InChI Key |
SOXVCXDPSXNDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)
![3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278581.png)
![N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B278587.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
